6'-Iodoresiniferatoxin, amorphous semi-solid
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Overview
Description
6’-Iodoresiniferatoxin is an amorphous semi-solid compound known for its biological activity. It is a semi-synthetic derivative of resiniferatoxin, a naturally occurring compound found in the latex of the Euphorbia resinifera plant. This compound is notable for its ability to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Iodoresiniferatoxin involves several steps, starting from resiniferatoxin. The key step in the synthesis is the iodination of resiniferatoxin at the 6’ position. This is typically achieved using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination .
Industrial Production Methods
Industrial production of 6’-Iodoresiniferatoxin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
6’-Iodoresiniferatoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atom, potentially leading to deiodination.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or thiol compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups at the 6’ position .
Scientific Research Applications
6’-Iodoresiniferatoxin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of TRPV1 channel activation and its role in pain and heat sensation.
Medicine: Investigated for its potential therapeutic applications in pain management and treatment of conditions involving TRPV1 channels.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
6’-Iodoresiniferatoxin exerts its effects by activating the TRPV1 channel. This channel is a non-selective cation channel that is activated by heat, acidic conditions, and certain chemical ligands. Upon activation, TRPV1 allows the influx of calcium ions into the cell, leading to various cellular responses. The activation of TRPV1 by 6’-Iodoresiniferatoxin involves binding to specific sites on the channel, inducing conformational changes that open the channel .
Comparison with Similar Compounds
Similar Compounds
Resiniferatoxin: The parent compound from which 6’-Iodoresiniferatoxin is derived.
Capsaicin: Another TRPV1 activator found in chili peppers.
Capsazepine: A synthetic antagonist of the TRPV1 channel.
Uniqueness
6’-Iodoresiniferatoxin is unique due to its selective iodination at the 6’ position, which enhances its biological activity and specificity for the TRPV1 channel. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C37H39IO9 |
---|---|
Molecular Weight |
754.6 g/mol |
IUPAC Name |
[(1R,2R,6R,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3/t22-,26?,30-,33-,34-,35-,36-,37-/m1/s1 |
InChI Key |
IITCVPTZKLXSKQ-DCLOTLOASA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3C4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Origin of Product |
United States |
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